N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

AT1 receptor angiotensin II radioligand displacement

This compound is a precision pharmacological tool with documented potent AT1 receptor affinity (IC50 8 nM) and exceptional AT1/AT2 selectivity (~3,750:1). The specific 2,5-dimethoxyphenyl substitution pattern is non-interchangeable with 2,4-dimethoxy regioisomers (CAS 896902-58-2) which lack public AT1 activity data. Rigorous analytical verification ensures you receive the exact molecular entity for reliable competitive binding, SAR, and ex vivo vascular studies. Ideal for medicinal chemists investigating tetrazole bioisostere utility.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 851722-68-4
Cat. No. B2592146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
CAS851722-68-4
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C16H15N5O3/c1-23-13-7-8-15(24-2)14(9-13)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
InChIKeyIHIVCTGYNNUGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 851722-68-4) - Synthetic Benzamide with AT1 Receptor Affinity for Medicinal Chemistry Procurement


N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS: 851722-68-4; molecular formula: C16H15N5O3; molecular weight: 325.33) is a synthetic organic compound belonging to the benzamide class, characterized by a 2,5-dimethoxyphenyl substituent at the amide nitrogen and a 1H-tetrazol-1-yl moiety at the para position of the benzoyl group . Tetrazoles are recognized as metabolically stable bioisosteres of carboxylic acids, conferring enhanced pharmacokinetic properties compared to carboxylate-containing analogs . This compound has documented affinity for the angiotensin II type 1 (AT1) receptor, with an IC50 value of 8 nM for receptor displacement [1].

N-(2,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 851722-68-4) Cannot Be Replaced by Simple Benzamide or Tetrazole Analogs Without Verifying Target-Specific Activity


Simple benzamide or tetrazole-containing analogs cannot be presumed interchangeable with CAS 851722-68-4. The precise substitution pattern—specifically the 2,5-dimethoxy arrangement on the aniline-derived phenyl ring and the para-tetrazolyl orientation on the benzoyl moiety—determines target engagement and selectivity. A structurally similar compound, N-(2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 896902-58-2), differs solely in methoxy group positioning yet has no documented AT1 receptor activity data in public databases . Furthermore, qualitative SAR analyses on related benzamide and phenyltetrazole derivatives indicate that methoxy substitution at ortho or para positions of the phenyl ring is critical for inhibitory activity against certain efflux transporters such as BCRP/ABCG2 [1]. Substitution with a generic benzamide lacking the 2,5-dimethoxy motif or a tetrazole-bearing compound with alternative regiochemistry may result in complete loss of desired pharmacological profile. Procurement specifications must therefore include exact CAS 851722-68-4 and rigorous analytical verification (HPLC purity, NMR identity confirmation) to ensure the intended molecular entity is obtained .

Quantitative Evidence Guide: N-(2,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 851722-68-4) vs. Closest Analogs


AT1 Receptor Affinity: 851722-68-4 vs. Structurally Related Tetrazole-Benzamide L-159,061

CAS 851722-68-4 exhibits approximately 3.4-fold higher affinity for the AT1 receptor compared to the structurally related tetrazole-containing benzamide analog L-159,061 (BDBM36640) when evaluated under comparable rabbit aorta radioligand displacement assay conditions [1][2].

AT1 receptor angiotensin II radioligand displacement

Metallo-β-Lactamase Inhibitory Activity: 851722-68-4 vs. L-159,061

CAS 851722-68-4 demonstrates approximately 3.7-fold lower inhibitory potency against Bacteroides fragilis metallo-β-lactamase compared to the analog L-159,061, indicating that the 2,5-dimethoxyphenyl substitution pattern reduces MBL inhibition while preserving AT1 receptor activity [1][2].

metallo-β-lactamase Bacteroides fragilis antibiotic resistance

AT1 vs. AT2 Receptor Subtype Selectivity Profile: 851722-68-4

CAS 851722-68-4 displays pronounced selectivity for the AT1 receptor over the AT2 receptor, with an AT2/AT1 IC50 ratio of approximately 3,750-fold based on available binding data [1][2].

AT2 receptor receptor subtype selectivity angiotensin II

Physicochemical Properties: Lipophilicity Comparison with Regioisomeric Analog

CAS 851722-68-4 (2,5-dimethoxy substitution) has a computed LogP value of 1.60, which is modestly higher than the 1.38 LogP of its 2,4-dimethoxy regioisomer analog (CAS 896902-58-2), suggesting altered membrane permeability and distribution characteristics .

LogP lipophilicity physicochemical properties

Validated Research Application Scenarios for N-(2,5-Dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS 851722-68-4) Based on Quantitative Evidence


AT1 Receptor Radioligand Displacement Assays for Cardiovascular and Renal Pharmacology

Based on documented IC50 = 8 nM for AT1 receptor displacement in rabbit aorta [1], this compound serves as a reference AT1 ligand for competitive binding assays. Researchers investigating angiotensin II signaling in hypertension, cardiac hypertrophy, or renal pathophysiology can employ this compound as a pharmacological tool to establish AT1 receptor occupancy and compare novel AT1 antagonists. Its high AT1/AT2 selectivity ratio (~3,750:1) minimizes confounding AT2-mediated effects .

Structure-Activity Relationship (SAR) Studies of Tetrazole-Benzamide Pharmacophores

The differential activity profile—potent AT1 affinity (8 nM) coupled with relatively weak MBL inhibition (7 μM)—positions this compound as a valuable reference for SAR studies exploring how methoxy substitution patterns influence target selectivity [1]. Medicinal chemists developing next-generation angiotensin receptor ligands or evaluating tetrazole bioisostere utility can use this compound to benchmark the impact of the 2,5-dimethoxyphenyl motif versus alternative substitution patterns .

Analytical Reference Standard for Regioisomeric Purity Verification in Quality Control

Given the demonstrated differences in LogP (1.60 vs. 1.38) between the 2,5-dimethoxy and 2,4-dimethoxy regioisomers [1], this compound can serve as an analytical reference standard in HPLC method development for distinguishing positional isomers in synthetic batches. Procurement specifications requiring ≥95% purity (as commercially available) support its use in pharmaceutical QC laboratories validating synthetic routes or monitoring batch-to-batch consistency.

Angiotensin II Pathway Modulation in Ex Vivo Tissue Preparations

The AT1 receptor affinity demonstrated in rabbit aorta tissue [1] supports the use of this compound in ex vivo organ bath or isolated vessel studies examining angiotensin II-mediated vasoconstriction. The moderate computed LogP (1.60) suggests adequate tissue penetration for vascular smooth muscle studies , enabling researchers to investigate AT1-dependent contractile responses without the confounding metabolic instability associated with carboxylic acid-containing analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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